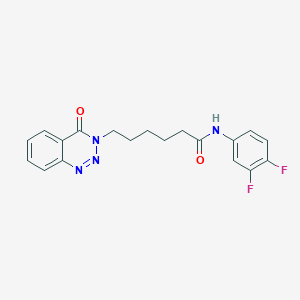![molecular formula C19H16F3N3O2 B12130859 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B12130859.png)
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions, particularly at the quinazolinone ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
科学研究应用
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antitumor properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability and reactivity
作用机制
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-(2-isopropyl-4-oxoquinazolin-3(4H)-ylimino)methyl]phenyl benzenesulfonate
- 2-(trifluoromethyl)quinazolin-4(3H)-ones
Uniqueness
What sets 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide apart is its unique combination of the quinazolinone core with a trifluoromethyl group
属性
分子式 |
C19H16F3N3O2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC 名称 |
4-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)24-17(26)6-3-11-25-12-23-16-5-2-1-4-15(16)18(25)27/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,26) |
InChI 键 |
CTBFVOJINORUHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12130793.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12130810.png)
![3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12130814.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130815.png)
![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12130819.png)
![3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130822.png)
![4-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12130827.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline](/img/structure/B12130832.png)
![2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate](/img/structure/B12130841.png)
![N-{1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12130847.png)
![(5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130854.png)

